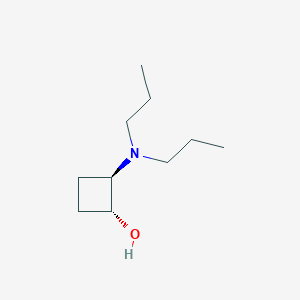
2-Fluoro-3-(2-methylphenyl)propan-1-amine hydrochloride
Overview
Description
2-Fluoro-3-(2-methylphenyl)propan-1-amine hydrochloride, also known as 2-FMPH, is a compound found in a variety of applications, including use in scientific research. It is a white crystalline powder with a melting point of 183-185°C and a molecular weight of 215.7 g/mol. 2-FMPH is a relatively new compound, having only been synthesized in the late 1990s, and its uses are still being explored. In
Scientific Research Applications
Synthesis of Fluorinated Pyridines
In the field of heterocyclic chemistry , this compound is utilized in the synthesis of fluorinated pyridines . These pyridines are crucial due to their unusual physical, chemical, and biological properties, which are attributed to the presence of fluorine atoms. They serve as key intermediates in the development of biologically active compounds, including potential imaging agents for various biological applications.
Chiral Building Blocks for Drug Discovery
2-Fluoro-3-(2-methylphenyl)propan-1-amine hydrochloride: is a valuable chiral building block in drug discovery . It is used to synthesize novel chiral amino acids and amino alcohols through asymmetric synthesis, which is essential for producing complex chiral drug candidates for clinical trials.
Agricultural Chemistry
In agricultural chemistry , fluorine-containing compounds like this one are incorporated into lead structures to develop new agricultural products with improved physical, biological, and environmental properties . The introduction of fluorine atoms has been a common modification to enhance the activity and selectivity of agrochemicals.
Material Science
This compound finds applications in material science as a precursor for the synthesis of advanced materials . Its incorporation into polymers and other materials can impart unique properties such as resistance to degradation, which is beneficial for developing durable materials.
Environmental Science
In environmental science , researchers explore the environmental fate and transport of fluorinated compounds like 2-Fluoro-3-(2-methylphenyl)propan-1-amine hydrochloride . Understanding its behavior in the environment is crucial for assessing its impact and for the development of remediation strategies.
Analytical Chemistry
Analytical chemistry: leverages this compound in the development of analytical methods for the detection and quantification of fluorinated compounds in various matrices . It can serve as a standard or reference compound in chromatographic and spectroscopic techniques.
Biochemistry
In biochemistry , such fluorinated amines are often used to study enzyme-substrate interactions . The fluorine atom can act as a bioisostere, mimicking the natural substrates of enzymes, which allows for the exploration of enzyme mechanisms and the design of enzyme inhibitors.
Radiopharmaceuticals
Lastly, in the production of radiopharmaceuticals , fluorine-18 labeled compounds derived from 2-Fluoro-3-(2-methylphenyl)propan-1-amine hydrochloride are used in positron emission tomography (PET) imaging . This application is critical for non-invasive diagnostic imaging techniques in medicine.
properties
IUPAC Name |
2-fluoro-3-(2-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-8-4-2-3-5-9(8)6-10(11)7-12;/h2-5,10H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRMKQVHTDDLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(2-methylphenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)
![1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1484829.png)



![1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol](/img/structure/B1484834.png)
![trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484835.png)


![trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484839.png)


